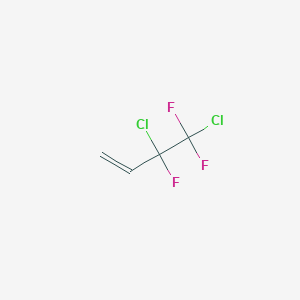

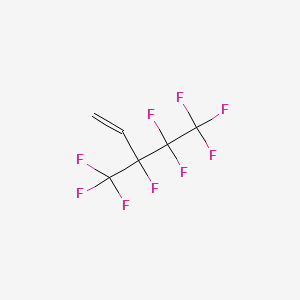

3,4-Dichloro-3,4,4-trifluorobut-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis pathway for 3,4-Dichloro-3,4,4-trifluorobut-1-ene involves the reaction of 3,3-Dichloro-4,4,4-trifluorobutan-1-ol with a suitable dehydrating agent to obtain the desired product. Another potential synthesis pathway involves the gas-phase photocatalysis of 1,4-dichlorobut-2-enes and 3,4-dichlorobut-1-ene (DCB) using TiO2 and 3% WO3/TiO2 supported on SiO2 .Molecular Structure Analysis

The molecular formula of 3,4-Dichloro-3,4,4-trifluorobut-1-ene is C4H3Cl2F3 . The average mass is 178.968 Da and the mono-isotopic mass is 177.956390 Da .Physical And Chemical Properties Analysis

3,4-Dichloro-3,4,4-trifluorobut-1-ene is a colorless gas with unique chemical properties that make it widely used in various industries. More detailed physical and chemical properties can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .Aplicaciones Científicas De Investigación

Synthesis and Nucleophilic Reactions

3,4-Dichloro-3,4,4-trifluorobut-1-ene has been utilized in the synthesis and nucleophilic reactions of fluorinated butanolides and butenolides. This includes its role in the UV-initiated addition and subsequent transformations leading to various butenolides, showcasing its versatility in organic synthesis (Paleta, Volkov, & Hetflejš, 2000).

Molecular Structure Investigations

The compound has been subject to detailed NMR investigations, particularly exploring its molecular structure. These studies have provided insights into its chemical shifts and coupling constants, contributing to the understanding of its structural and electronic properties (Hinton & Jaques, 1974).

Applications in Polymer Chemistry

In the field of polymer chemistry, 3,4-Dichloro-3,4,4-trifluorobut-1-ene has been used in the chemical modification of polymers. Its addition to polybutadiene demonstrates its role in enhancing polymer properties and diversifying polymer chemistry applications (Lee & Weber, 1990).

Synthesis of Heterocycles

It also serves as a precursor in the synthesis of various heterocycles, including trifluoromethylpyrroles. This highlights its significance in the synthesis of complex organic molecules, particularly in medicinal chemistry (Andrew & Mellor, 2000).

Electrolyte Additives in Lithium Ion Batteries

Interestingly, derivatives of 3,4-Dichloro-3,4,4-trifluorobut-1-ene have been investigated as electrolyte additives in lithium-ion batteries. This reflects its potential in enhancing the performance and longevity of battery systems (Kubota et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

3,4-dichloro-3,4,4-trifluorobut-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2F3/c1-2-3(5,7)4(6,8)9/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBGKGBZAUXPNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(F)(F)Cl)(F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2F3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382128 |

Source

|

| Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-3,4,4-trifluorobut-1-ene | |

CAS RN |

374-26-5 |

Source

|

| Record name | 3,4-dichloro-3,4,4-trifluorobut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)

![3-[5-Methyl-2-(trifluoromethyl)furan-3-yl]-3-oxopropanenitrile](/img/structure/B1362274.png)

![[1-(Phenylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B1362283.png)